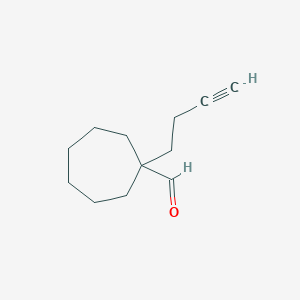
1-(But-3-yn-1-yl)cycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₈O. It is a cycloheptane derivative with an aldehyde functional group and a butynyl substituent. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-1-yl)cycloheptane-1-carbaldehyde typically involves the reaction of cycloheptanone with but-3-yn-1-ylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-yn-1-yl)cycloheptane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: The butynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 1-(But-3-yn-1-yl)cycloheptane-1-carboxylic acid.
Reduction: 1-(But-3-yn-1-yl)cycloheptane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(But-3-yn-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)cycloheptane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The butynyl group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
1-(But-3-yn-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of cycloheptane.
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring.
1-(But-3-yn-1-yl)benzene-1-carbaldehyde: Similar structure but with a benzene ring.
Uniqueness
1-(But-3-yn-1-yl)cycloheptane-1-carbaldehyde is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Biological Activity
1-(But-3-yn-1-yl)cycloheptane-1-carbaldehyde is an organic compound characterized by a cycloheptane ring with an aldehyde functional group and a but-3-yn-1-yl substituent. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry. Preliminary research suggests that this compound may exhibit antimicrobial and anticancer properties, warranting further investigation into its biological applications.
The molecular formula of this compound is C11H14O, with a molecular weight of approximately 178.23 g/mol. The presence of both the alkyne and aldehyde functionalities enhances its reactivity, enabling it to participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, particularly through its aldehyde group. This reactivity can lead to the formation of Schiff bases with amines and other nucleophiles, which may influence various biological pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound have demonstrated antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus, with IC50 values indicating effective concentrations for microbial inhibition .
| Compound | IC50 Value (µg/mL) | Activity |
|---|---|---|
| Compound A | 2.17 | Antibacterial |
| Compound B | 12.79 | Antibacterial |
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. For example, initial studies suggest that it may induce apoptosis in cancer cell lines, although specific data on 1-(But-3-yn-1-y)cycloheptane-1-carbaldehyde remains limited. The structural features that allow for interaction with cellular targets are believed to play a crucial role in its anticancer activity.
Case Studies and Research Findings
Recent investigations into the biological activities of related alkynyl compounds have provided insights into their therapeutic potential:
- Nicotinamide N-methyltransferase (NNMT) Inhibition : A study demonstrated that alkynyl bisubstrate inhibitors could effectively target NNMT, suggesting a potential pathway for the development of anticancer agents utilizing similar structural motifs as found in 1-(But-3-yn-1-y)cycloheptane-1-carbaldehyde .
- Structure–Activity Relationship (SAR) : Research has emphasized the importance of specific functional groups in enhancing biological activity. The presence of both alkyne and aldehyde functionalities appears crucial for maximizing interaction with biological targets .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-but-3-ynylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-2-3-8-12(11-13)9-6-4-5-7-10-12/h1,11H,3-10H2 |
InChI Key |
QRQHORHGGMHJOC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(CCCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















